Triisopropoxychlorosilane
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Overview
Description
Chlorotriisopropoxysilane is an organosilicon compound with the molecular formula C9H21ClSi. It is a colorless liquid that is used as a precursor in the synthesis of various silicon-based materials. The compound is known for its reactivity and is commonly used in the field of materials science and organic chemistry.
Preparation Methods
Chlorotriisopropoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of silicon tetrachloride with isopropanol in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a pressure of 1-2 atm. The reaction can be represented as follows:
SiCl4+3C3H7OH→ClSi(OCH(CH3)2)3+3HCl
In industrial production, the process is scaled up, and the reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.
Chemical Reactions Analysis
Chlorotriisopropoxysilane undergoes various chemical reactions, including:
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Hydrolysis: : When exposed to water, chlorotriisopropoxysilane hydrolyzes to form triisopropoxysilanol and hydrochloric acid.
ClSi(OCH(CH3)2)3+H2O→HO-Si(OCH(CH3)2)3+HCl
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Alcoholysis: : The compound reacts with alcohols to form alkoxysilanes.
ClSi(OCH(CH3)2)3+ROH→RO-Si(OCH(CH3)2)3+HCl
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Substitution Reactions: : Chlorotriisopropoxysilane can undergo substitution reactions with nucleophiles such as amines and thiols to form corresponding silanes.
ClSi(OCH(CH3)2)3+RNH2→RNH-Si(OCH(CH3)2)3+HCl
Scientific Research Applications
Chlorotriisopropoxysilane has a wide range of applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of silicon-based materials, including siloxanes and silanes, which are used in coatings, adhesives, and sealants.
Organic Chemistry:
Biology and Medicine: Chlorotriisopropoxysilane is used in the modification of surfaces for biomedical applications, such as the preparation of biocompatible coatings and drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a coupling agent in the manufacture of composite materials.
Mechanism of Action
The mechanism of action of chlorotriisopropoxysilane involves its reactivity with various nucleophiles. The silicon atom in the compound is electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This reactivity allows the compound to undergo hydrolysis, alcoholysis, and substitution reactions, leading to the formation of various silicon-containing products.
Comparison with Similar Compounds
Chlorotriisopropoxysilane can be compared with other similar compounds such as chlorotriethoxysilane and chlorotrimethoxysilane. While all these compounds contain a silicon-chlorine bond, they differ in the nature of the alkoxy groups attached to the silicon atom. Chlorotriisopropoxysilane has isopropoxy groups, whereas chlorotriethoxysilane and chlorotrimethoxysilane have ethoxy and methoxy groups, respectively. The differences in the alkoxy groups affect the reactivity and applications of these compounds.
Similar Compounds
- Chlorotriethoxysilane
- Chlorotrimethoxysilane
- Chlorodimethylsilane
Chlorotriisopropoxysilane is unique due to its specific reactivity and the properties imparted by the isopropoxy groups, making it suitable for specialized applications in materials science and organic synthesis.
Properties
IUPAC Name |
chloro-tri(propan-2-yloxy)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21ClO3Si/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPASRGDYLROIBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](OC(C)C)(OC(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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